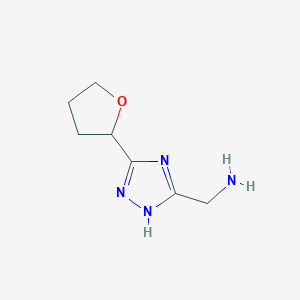![molecular formula C19H17BrCl2FN3O B13648716 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13648716.png)
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzimidazole core, and multiple halogen substituents
准备方法
The synthesis of 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:
Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Halogenation: Introduction of chlorine atoms at the 5 and 6 positions of the benzimidazole ring using reagents like N-chlorosuccinimide (NCS).
Piperidine Ring Formation: The piperidine ring is synthesized separately and then attached to the benzimidazole core via nucleophilic substitution.
Introduction of the 4-Bromo-2-fluorobenzyl Group: This step involves the reaction of the piperidine derivative with 4-bromo-2-fluorobenzyl chloride under basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzimidazole ring.
Common reagents used in these reactions include N-chlorosuccinimide (NCS), lithium aluminum hydride (LAH), and sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It acts as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Modulate Receptors: The compound can modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Affect Signaling Pathways: It influences key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
相似化合物的比较
1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-(4-Bromo-2-fluorobenzyl)piperazine: This compound shares the 4-bromo-2-fluorobenzyl group but lacks the benzimidazole core.
N-Boc-piperidine-4-carbonitrile: This compound contains a piperidine ring but differs in its substituents and overall structure.
2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide: This compound is a potent dual AChE/GSK3β inhibitor and has a different core structure compared to the benzimidazole derivative.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.
属性
分子式 |
C19H17BrCl2FN3O |
|---|---|
分子量 |
473.2 g/mol |
IUPAC 名称 |
3-[1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-yl]-5,6-dichloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C19H17BrCl2FN3O/c20-12-2-1-11(16(23)7-12)10-25-5-3-13(4-6-25)26-18-9-15(22)14(21)8-17(18)24-19(26)27/h1-2,7-9,13H,3-6,10H2,(H,24,27) |
InChI 键 |
FOIPWNCFVUKDPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=C(C=C(C=C4)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



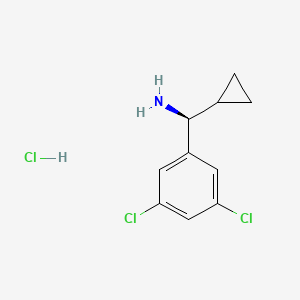
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
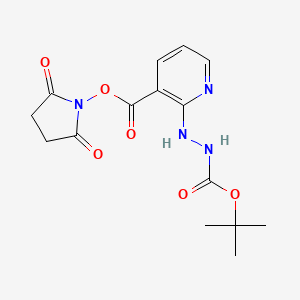

![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)

![tert-butyl 4-[5-(piperidin-4-yl)-1H-pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B13648672.png)
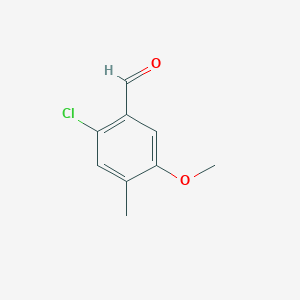


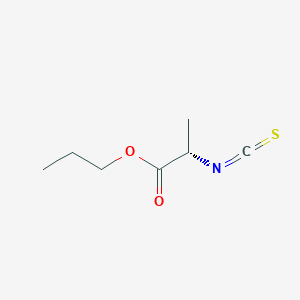
![(3Z)-3-[(4-chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13648689.png)
